molecular formula C19H23ClN4O8S2 B12707364 Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- CAS No. 81514-34-3

Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-

Cat. No.: B12707364
CAS No.: 81514-34-3
M. Wt: 535.0 g/mol
InChI Key: NJYMKLHVHBAXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- is a complex organic compound with a variety of functional groups, including chloro, methoxy, nitro, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- involves multiple steps, starting with the preparation of the core benzenesulfonamide structureThe final step involves the coupling of the sulfonamide group with the propylamino carbonyl moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes rigorous control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield a variety of substituted benzenesulfonamides .

Scientific Research Applications

Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Benzenesulfonamide, specifically the compound 5-chloro-2-methoxy-4-nitro-N-(2-(4-((((propylamino)carbonyl)amino)sulfonyl)phenyl)ethyl)-, is a complex organic molecule that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C19H23ClN4O8S2C_{19}H_{23}ClN_{4}O_{8}S_{2}, indicating the presence of multiple functional groups, including chloro, methoxy, nitro, and sulfonamide moieties. The synthesis involves several steps:

  • Methylation of 5-Chlorosalicylic Acid : This step forms methyl 5-chloro-2-methoxybenzoate.
  • Aminolysis with Phenethylamine : This reaction yields N-phenethyl-5-chloro-2-methoxybenzamide.
  • Chlorosulfonation and Further Aminolysis : These reactions lead to the final product, p-(5-chloro-2-methoxybenzamidoethyl)-benzenesulfonamide .

The biological activity of this compound is primarily attributed to its sulfonamide group, which mimics the structure of p-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound exhibits antibacterial properties. Additionally, the nitro group can participate in redox reactions, potentially affecting cellular processes .

Antimicrobial Properties

Research indicates that benzenesulfonamides exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of benzenesulfonamide can inhibit bacterial growth by interfering with folate synthesis pathways . The compound's structure allows it to interact effectively with bacterial enzymes.

Cardiovascular Effects

A recent investigation into the cardiovascular effects of similar benzenesulfonamide compounds showed that they could significantly decrease perfusion pressure in isolated rat heart models. The study found that specific derivatives reduced coronary resistance over time .

CompoundDose (nM)Effect on Perfusion PressureEffect on Coronary Resistance
Control-No changeNo change
Compound 10.001DecreasedDecreased
Compound 20.001DecreasedDecreased
Compound 30.001DecreasedDecreased

Case Studies

  • Inhibition Studies : A study focused on the inhibition of calcium channels by benzenesulfonamide derivatives showed promising results in reducing cardiac contractility through calcium channel blockade .
  • Antimicrobial Testing : Various derivatives were tested against common pathogens, revealing that modifications to the sulfonamide structure could enhance antibacterial efficacy .

Research Applications

Benzenesulfonamide derivatives are being explored for various applications:

  • Chemistry : Used as building blocks for synthesizing more complex molecules.
  • Biology : Investigated for their potential as enzyme inhibitors.
  • Medicine : Explored for anti-inflammatory and antimicrobial activities.
  • Industry : Utilized in developing new materials and chemical processes .

Properties

CAS No.

81514-34-3

Molecular Formula

C19H23ClN4O8S2

Molecular Weight

535.0 g/mol

IUPAC Name

1-[4-[2-[(5-chloro-2-methoxy-4-nitrophenyl)sulfonylamino]ethyl]phenyl]sulfonyl-3-propylurea

InChI

InChI=1S/C19H23ClN4O8S2/c1-3-9-21-19(25)23-33(28,29)14-6-4-13(5-7-14)8-10-22-34(30,31)18-11-15(20)16(24(26)27)12-17(18)32-2/h4-7,11-12,22H,3,8-10H2,1-2H3,(H2,21,23,25)

InChI Key

NJYMKLHVHBAXLU-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=C(C(=C2)Cl)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.